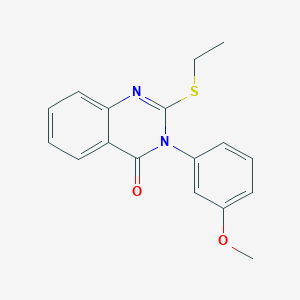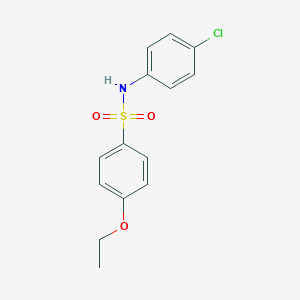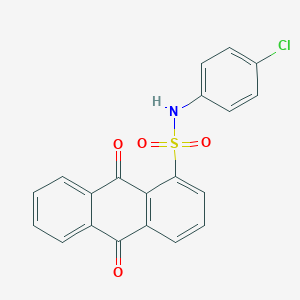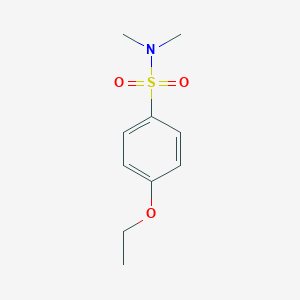
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is a chemical compound with the molecular formula C17H16N2O2S and a molecular weight of 312.39 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one typically involves the reaction of 3-(3-methoxyphenyl)-2-thioquinazolin-4-one with ethyl iodide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one .
- 2-(Ethylsulfanyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone .
Uniqueness
2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4g/mol |
IUPAC Name |
2-ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-3-22-17-18-15-10-5-4-9-14(15)16(20)19(17)12-7-6-8-13(11-12)21-2/h4-11H,3H2,1-2H3 |
InChI Key |
JBUQNODYIZMFIO-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)





![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)
![6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B411127.png)

![6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B411132.png)
![2-oxo-N,N'-diphenyl-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411134.png)

